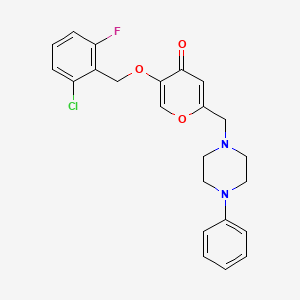
5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H22ClFN2O3 and its molecular weight is 428.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-((2-chloro-6-fluorobenzyl)oxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a member of the pyran derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential applications based on current research findings.
Molecular Structure
The molecular formula of the compound is C23H24ClFNO3, with a molecular weight of approximately 429.89 g/mol. The structure features a pyran ring substituted with a phenylpiperazine moiety and a chloro-fluorobenzyl group.
Antitumor Activity
Recent studies have demonstrated that pyran derivatives exhibit significant antitumor properties. In vitro assays showed that certain 4H-pyran derivatives have cytotoxic effects against various cancer cell lines, including HCT-116 cells. For instance, compounds structurally similar to our target compound inhibited cell proliferation with IC50 values ranging from 75 µM to 85 µM, indicating promising antitumor potential .
Antibacterial Activity
The antibacterial efficacy of pyran derivatives has also been evaluated. Compounds similar to the target compound were found to inhibit the growth of Gram-positive bacteria effectively, with IC50 values lower than those of standard antibiotics like ampicillin. This suggests that the target compound may possess similar antibacterial properties .
Antioxidant Activity
Antioxidant assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) indicated that some pyran derivatives exhibited strong free radical scavenging activity. The reducing power of these compounds was comparable to well-known antioxidants, suggesting that our compound may also contribute to oxidative stress mitigation .
The biological activities are often linked to the inhibition of specific enzymes or pathways. For instance, some studies have suggested that certain pyran derivatives act as inhibitors of cyclin-dependent kinases (CDKs), thereby interfering with cell cycle progression in cancer cells . The activation of apoptotic pathways has also been noted in treated cancer cells, further supporting their potential as therapeutic agents.
Study 1: Synthesis and Evaluation of Pyran Derivatives
A study focused on synthesizing various 4H-pyran derivatives revealed that modifications in the piperazine ring significantly impacted biological activity. The synthesized compounds were evaluated for their cytotoxicity against HCT-116 cells, with some derivatives showing promising results in inhibiting cell growth and inducing apoptosis through caspase activation .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds highlighted that specific substitutions on the pyran ring enhance antibacterial and cytotoxic activities. For instance, the presence of halogenated benzyl groups was correlated with increased potency against bacterial strains and cancer cell lines .
| Compound | IC50 (µM) | Antibacterial Activity | Antitumor Activity |
|---|---|---|---|
| Compound A | 50 | Yes | Yes |
| Compound B | 75 | Yes | Yes |
| Target Compound | TBD | TBD | TBD |
属性
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O3/c24-20-7-4-8-21(25)19(20)15-30-23-16-29-18(13-22(23)28)14-26-9-11-27(12-10-26)17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAYUJOBWHMSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=C(C=CC=C3Cl)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













